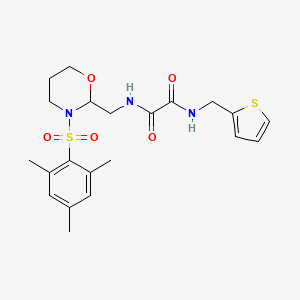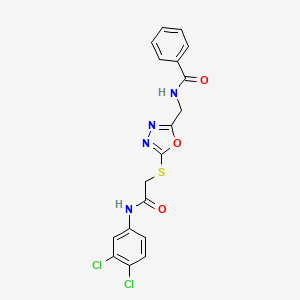amino}methyl)benzamide CAS No. 1252486-78-4](/img/structure/B3012433.png)
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide, also known as CP-526,536, is a small molecule that belongs to the class of benzamide derivatives. It was first synthesized by Pfizer in the early 2000s and has since been the subject of extensive research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide involves its binding to the neurokinin-1 receptor and blocking the action of substance P, a neuropeptide that is involved in pain and inflammation. By blocking the action of substance P, N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide can reduce pain and inflammation.
Biochemical and physiological effects:
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the activation of glial cells, which play a role in the development of chronic pain. Additionally, it has been shown to have anxiolytic effects, reducing anxiety-related behaviors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide is its selectivity for the neurokinin-1 receptor, which allows for more precise targeting of this receptor. However, one limitation is its potential for off-target effects, as it may interact with other receptors or enzymes in the body.
Future Directions
There are several future directions for research on N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide. One direction is to investigate its potential as a treatment for other conditions, such as inflammatory bowel disease or multiple sclerosis. Another direction is to explore its potential as a tool for studying the neurokinin-1 receptor and its role in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide and its potential for off-target effects.
In conclusion, N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide is a compound with significant potential for scientific research. Its selectivity for the neurokinin-1 receptor and its potential applications in various fields make it an attractive target for further investigation. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide involves several steps. The first step involves the reaction of furan-2-carboxaldehyde with propargylamine to form N-(prop-2-yn-1-yl)furan-2-carboxamide. This intermediate is then reacted with 4-cyanobenzoyl chloride to form N-(4-cyanobenzoyl)-N-(prop-2-yn-1-yl)furan-2-carboxamide. Finally, the addition of cyclopropylamine to this intermediate results in the formation of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide.
Scientific Research Applications
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide has several potential applications in scientific research. It has been shown to be a potent and selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and anxiety. As such, it has been investigated as a potential treatment for various conditions, including depression, anxiety disorders, and chronic pain.
properties
IUPAC Name |
N-cyclopropyl-4-[[furan-2-ylmethyl(prop-2-ynyl)amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-11-21(14-18-4-3-12-23-18)13-15-5-7-16(8-6-15)19(22)20-17-9-10-17/h1,3-8,12,17H,9-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTIMFNIMWVKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=C(C=C1)C(=O)NC2CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)


![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)


![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)
![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)



![3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3012372.png)
![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)